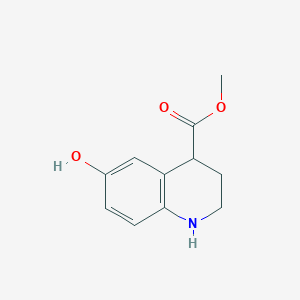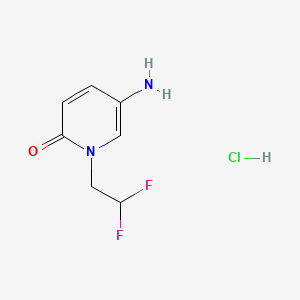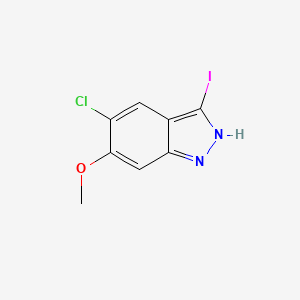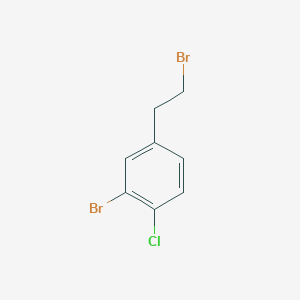
Silane, trimethyl(2,4,6-tribromophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(2,4,6-tribromophenoxy)- is a chemical compound with the molecular formula C9H11Br3OSi. It is characterized by the presence of a silane group bonded to a trimethyl group and a 2,4,6-tribromophenoxy group. This compound is notable for its unique structure, which includes multiple bromine atoms and a phenoxy group, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
The synthesis of Silane, trimethyl(2,4,6-tribromophenoxy)- typically involves the reaction of trimethylsilyl chloride with 2,4,6-tribromophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2,4,6-tribromophenol+trimethylsilyl chloride→Silane, trimethyl(2,4,6-tribromophenoxy)-+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Silane, trimethyl(2,4,6-tribromophenoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.
Hydrolysis: The silane group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and other related compounds.
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(2,4,6-tribromophenoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-oxygen bonds.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Wirkmechanismus
The mechanism of action of Silane, trimethyl(2,4,6-tribromophenoxy)- involves its ability to form stable bonds with other molecules through its silane group. This allows it to act as a cross-linking agent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Silane, trimethyl(2,4,6-tribromophenoxy)- can be compared with other similar compounds such as:
Trimethylsilyl chloride: A precursor in the synthesis of various silane compounds.
2,4,6-tribromophenol: A key reactant in the synthesis of Silane, trimethyl(2,4,6-tribromophenoxy)-.
Trimethylsilyl ethers: Compounds with similar silane groups but different substituents.
The uniqueness of Silane, trimethyl(2,4,6-tribromophenoxy)- lies in its combination of a silane group with a tribromophenoxy group, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
55454-60-9 |
|---|---|
Molekularformel |
C9H11Br3OSi |
Molekulargewicht |
402.98 g/mol |
IUPAC-Name |
trimethyl-(2,4,6-tribromophenoxy)silane |
InChI |
InChI=1S/C9H11Br3OSi/c1-14(2,3)13-9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |
InChI-Schlüssel |
DPLVCJQKKTYFED-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)

![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)

![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)



![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one](/img/structure/B13456788.png)

![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13456813.png)
![3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13456818.png)

